(2E)-3-[2-Methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid
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Description
“(2E)-3-[2-Methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid” is a chemical compound with the molecular formula C11H9F3O212. The molecular weight of this compound is 230.1912. It is a research-use-only product1.
Synthesis Analysis
The specific synthesis path for this compound is not readily available in the search results. However, it’s worth noting that the compound is available for purchase for research purposes12.Molecular Structure Analysis
The InChI code for this compound is 1S/C11H9F3O2/c1-7-6-9 (11 (12,13)14)4-2-8 (7)3-5-10 (15)16/h2-6H,1H3, (H,15,16)/b5-3+3. This code provides a specific description of the compound’s molecular structure.
Chemical Reactions Analysis
Specific chemical reactions involving this compound are not readily available in the search results.Physical And Chemical Properties Analysis
The compound is a powder3. The boiling point and other specific physical and chemical properties are not provided in the search results12.Safety And Hazards
The compound is labeled with the GHS07 pictogram12. The hazard statements and precautionary statements are not specified12. It’s important to handle this compound with care, using appropriate personal protective equipment, and to avoid release to the environment2.
Future Directions
The future directions for the use or study of this compound are not readily available in the search results.
Please note that this information is based on the available data and may not be exhaustive. For more detailed information, further research or consultation with experts in the field may be necessary.
properties
IUPAC Name |
(E)-3-[2-methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O2/c1-7-6-9(11(12,13)14)4-2-8(7)3-5-10(15)16/h2-6H,1H3,(H,15,16)/b5-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWLDBCKDYMZPY-HWKANZROSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(F)(F)F)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)C(F)(F)F)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[2-Methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid |
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